Perfluorotetradecanoic acid

Vue d'ensemble

Description

L’acide perfluorotétradécanoïque est un acide carboxylique perfluoré à longue chaîne constitué d’une chaîne de 14 atomes de carbone. Ce composé est couramment présent dans les produits industriels et de consommation tels que les films photographiques, les mousses anti-incendie, les détergents et les insecticides

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide perfluorotétradécanoïque peut être synthétisé par fluoruration électrochimique de l’acide tétradécanoïque. Ce processus implique l’utilisation de fluorure d’hydrogène anhydre comme agent fluorant et un courant électrique pour piloter la réaction. Les conditions de réaction incluent généralement une plage de températures de -20 °C à 0 °C et une densité de courant de 100 à 200 mA/cm² .

Méthodes de production industrielle

En milieu industriel, l’acide perfluorotétradécanoïque est produit en utilisant un processus de fluoruration électrochimique similaire. La production à grande échelle implique l’utilisation d’équipements spécialisés pour manipuler le fluorure d’hydrogène hautement réactif et corrosif. Le processus est soigneusement contrôlé pour garantir la pureté et le rendement du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’acide perfluorotétradécanoïque subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène au composé, souvent conduisant à la formation de perfluorocarboxylates.

Réduction : Cette réaction implique le retrait d’oxygène ou l’ajout d’hydrogène, conduisant à la formation d’alcools perfluorés.

Réactifs et conditions courants

Oxydation : Les réactifs courants incluent le permanganate de potassium et le peroxyde d’hydrogène, généralement en milieu acide.

Réduction : Les réactifs courants incluent l’hydrure de lithium et d’aluminium et le borohydrure de sodium, généralement en milieu anhydre.

Substitution : Les réactifs courants incluent l’acide sulfurique et l’acide chlorosulfonique, généralement dans des conditions de température contrôlée.

Principaux produits formés

Oxydation : Perfluorocarboxylates

Réduction : Alcools perfluorés

Substitution : Sulfonates perfluorés

Applications de recherche scientifique

L’acide perfluorotétradécanoïque a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme matériau de référence pour l’analyse des substances perfluoroalkyles dans les échantillons environnementaux.

Médecine : Investigé pour ses propriétés perturbatrices endocriniennes et sa toxicité pour la reproduction potentielles.

Industrie : Utilisé dans la production de matériaux hautes performances tels que les lubrifiants et les revêtements.

Applications De Recherche Scientifique

Environmental Monitoring and Analysis

PFTeDA as an Environmental Contaminant

PFTeDA has been detected in various environmental matrices, including water, soil, and biota. Its persistence and bioaccumulation potential raise concerns regarding its environmental impact. Studies have shown that PFTeDA levels in serum from populations in East Asia exceed those of perfluorooctanoic acid (PFOA), indicating its prevalence in human exposure scenarios .

Case Study: Serum Analysis in East Asia

A study conducted across Japan, Korea, and Vietnam revealed that odd-numbered perfluorocarboxylates, including PFTeDA, were predominant in serum samples. The research highlighted a significant increase in long-chain perfluorocarboxylic acids (PFCAs), necessitating further investigation into their sources and exposure routes .

Toxicological Research

Impact on Aquatic Organisms

Research has focused on the effects of PFTeDA on aquatic life, particularly zebrafish (Danio rerio). A study assessed the developmental and behavioral impacts of PFTeDA exposure on zebrafish larvae. The findings indicated that while there were no significant changes in survival or hatch rates, gene expression related to oxidative stress was altered .

Table 1: Summary of Toxicological Findings on Zebrafish Larvae Exposed to PFTeDA

| Exposure Concentration (µM) | Key Findings |

|---|---|

| 0.1 | No significant changes observed |

| 1 | Minor alterations in gene expression |

| 10 | Increased transcription of antioxidant genes |

Industrial Applications

Use in Manufacturing Processes

PFTeDA is utilized in various industrial applications due to its thermal stability and chemical resistance. It is often incorporated into coatings and surfactants that require non-stick properties or resistance to high temperatures. Its role in manufacturing processes is critical for producing materials that need to withstand harsh conditions without degradation.

Research on Remediation Techniques

Electrochemical Mineralization

Recent studies have explored the electrochemical mineralization of PFAAs, including PFTeDA. Innovative methods utilizing modified electrodes have shown promise in degrading environmentally persistent PFCAs through electrochemical processes. This research is vital for developing effective remediation strategies for contaminated sites .

Health Implications

Potential Health Risks

The toxicity profile of PFTeDA suggests potential health risks associated with exposure. Research indicates that longer-chain PFAAs may disrupt endocrine functions and contribute to various health issues, including reproductive toxicity and developmental effects . Continued research is necessary to fully understand the health implications of PFTeDA exposure.

Mécanisme D'action

L’acide perfluorotétradécanoïque exerce ses effets principalement par son interaction avec les membranes cellulaires et la fonction mitochondriale. Il induit un stress oxydant en augmentant la production d’espèces réactives de l’oxygène et en modifiant l’expression des gènes liés à la bioénergétique mitochondriale. Cela conduit à des dommages mitochondriaux et à une altération de la fonction cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide perfluorodécanoïque

- Acide perfluoroundécanoïque

- Acide perfluorotridécanoïque

Unicité

L’acide perfluorotétradécanoïque est unique en raison de sa longueur de chaîne carbonée plus longue par rapport à d’autres substances perfluoroalkyles. Cette longueur de chaîne plus longue contribue à sa plus grande stabilité et sa résistance à la dégradation, ce qui la rend particulièrement utile dans les applications nécessitant des performances durables .

Activité Biologique

Perfluorotetradecanoic acid (PFTeDA) is a long-chain perfluoroalkyl acid (PFAA) known for its widespread use in various industrial applications, including firefighting foams and photographic films. This compound has garnered attention due to its potential biological effects, particularly concerning oxidative stress, reproductive toxicity, and neurobehavioral impacts. This article synthesizes current research findings on the biological activity of PFTeDA, including case studies and data tables.

PFTeDA exerts its biological effects primarily through mechanisms that induce oxidative stress and apoptosis in various cell types. Research indicates that PFTeDA can disrupt mitochondrial function and alter gene expression related to oxidative stress.

1.1 Mitochondrial Dysfunction

A study on zebrafish embryos revealed that exposure to PFTeDA led to increased expression of mitochondrial-related genes, such as cox1 and mt-nd3, at higher concentrations (10 µM). However, no significant changes were observed in oxidative respiration parameters, suggesting that while gene expression is affected, mitochondrial bioenergetics may remain stable under certain conditions .

1.2 Leydig Cell Function

In male Sprague-Dawley rats, PFTeDA exposure significantly impaired Leydig cell function. The compound reduced serum testosterone levels at doses as low as 1 mg/kg/day, while increasing luteinizing hormone levels at higher doses. The underlying mechanism involved increased oxidative stress markers and apoptosis in Leydig cells, evidenced by elevated malondialdehyde levels and decreased antioxidant enzyme activities .

2. Neurobehavioral Effects

Research indicates that PFTeDA exposure during critical developmental windows may lead to neurobehavioral deficits. A meta-analysis highlighted that long-chain PFASs like PFTeDA can have pronounced effects on neurodevelopment when exposure occurs during sensitive periods .

3.1 Zebrafish Study

- Objective : To evaluate the effects of PFTeDA on zebrafish development.

- Method : Zebrafish embryos were exposed to varying concentrations of PFTeDA (0.01 to 10 µM) for seven days.

- Findings :

3.2 Rat Study on Leydig Cells

- Objective : To assess the impact of PFTeDA on male reproductive health.

- Method : Male rats were administered PFTeDA via gavage at doses of 0, 1, 5, and 10 mg/kg/day.

- Findings :

4. Data Tables

5. Conclusion

The biological activity of this compound (PFTeDA) underscores its potential toxicity across various biological systems. The compound induces oxidative stress and disrupts hormonal functions, particularly affecting reproductive health in males. Furthermore, neurodevelopmental risks associated with PFTeDA exposure highlight the need for ongoing research to fully understand its implications for human health and environmental safety.

Propriétés

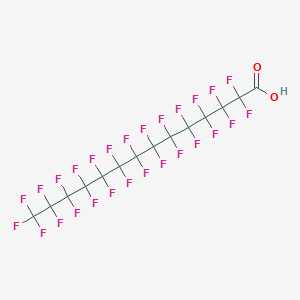

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14HF27O2/c15-2(16,1(42)43)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDINRUXCKIXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F27COOH, C14HF27O2 | |

| Record name | Perfluoro-n-tetradecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059921 | |

| Record name | Perfluorotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-06-7 | |

| Record name | Perfluorotetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoromyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosafluorotetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoromyristic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7BGN3727 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.